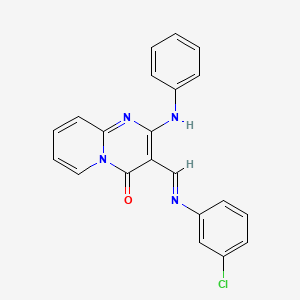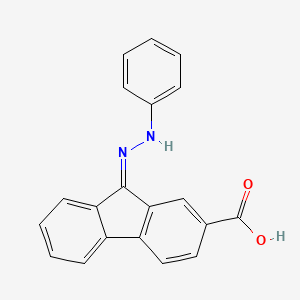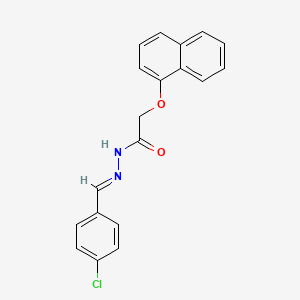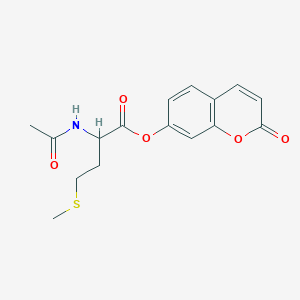
N'-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an ethoxybenzylidene group and a propylphenoxy group attached to an acetohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-(4-propylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as liquid crystals or polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- N’-(2-Ethoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide
Uniqueness
N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is unique due to the specific combination of the ethoxybenzylidene and propylphenoxy groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For example, the presence of the ethoxy group may enhance its solubility and reactivity compared to compounds with different substituents.
Eigenschaften
CAS-Nummer |
302910-68-5 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-7-16-10-12-18(13-11-16)25-15-20(23)22-21-14-17-8-5-6-9-19(17)24-4-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,22,23)/b21-14+ |
InChI-Schlüssel |
JZNDIPNHZULQHJ-KGENOOAVSA-N |
Isomerische SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OCC |
Kanonische SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[9-Chloro-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11984981.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11984983.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11984984.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11984987.png)





![Isopropyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985040.png)


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985054.png)
